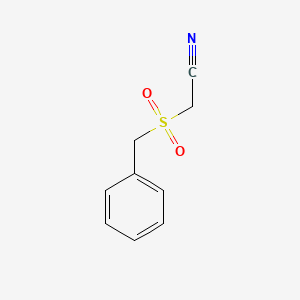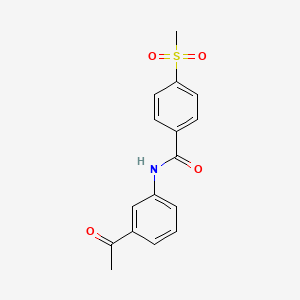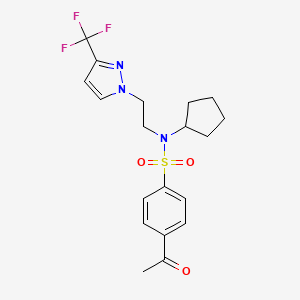![molecular formula C15H23N3O2 B2508811 N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide CAS No. 898374-49-7](/img/structure/B2508811.png)
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Structural Synthesis and Complex Formation
The compound has been utilized in the synthesis of intricate bimetallic complexes, demonstrating its capability to bridge metal ions, forming stable structures with potential catalytic and magnetic properties. For instance, research led by Jin-Liang Liu et al. (2008) showcases the synthesis of a zero-dimensional oxamide-bridged tricopper(II) complex, revealing the structural versatility of oxamide-based ligands in coordinating with metal ions to form multidimensional structures. This study highlights the compound's potential in constructing novel metal-organic frameworks with unique geometries and properties (Liu et al., 2008).
Molecular Interaction Studies
Further research delves into the compound's interactions with DNA and proteins, as well as its cytotoxic activities. Xiao-Wen Li et al. (2012) synthesized new bimetallic complexes using an asymmetrical N,N'-bis(substituted)oxamide ligand derived from the compound, investigating their in vitro cytotoxic activities and interactions with DNA and proteins. This research provides valuable insights into the compound's potential applications in bioinorganic chemistry and its role in developing new therapeutic agents (Li et al., 2012).
Potential Biological Implications
The compound's derivatives have been explored for their anticonvulsant properties and interactions with biological molecules, suggesting potential applications in medicinal chemistry. Research by Ju-Ju Wang et al. (2017) on a trinickel(II) complex bridged by a derivative of the compound demonstrated in vitro anticancer activities and the ability to interact with DNA and proteins, indicating its potential use in cancer therapy and as a tool for studying molecular biology (Wang et al., 2017).
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-11-7-5-8-13(12(11)2)17-15(20)14(19)16-9-6-10-18(3)4/h5,7-8H,6,9-10H2,1-4H3,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCOLGJMQWWVRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2508728.png)


![2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2508732.png)


![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)



